Diclazuril 6-Carboxamide Diclazuril 6-Carboxamide Diclazuril 6-Carboxamide is an impurity of Diclazuril, a nucleotide analog with broad-spectrum anticoccidial activity.

Brand Name: Vulcanchem
CAS No.: 1797132-12-7
VCID: VC0032031
InChI: InChI=1S/C18H10Cl3N5O3/c19-9-3-1-8(2-4-9)11(7-22)14-12(20)5-10(6-13(14)21)26-18(29)24-17(28)15(25-26)16(23)27/h1-6,11H,(H2,23,27)(H,24,28,29)
SMILES: C1=CC(=CC=C1C(C#N)C2=C(C=C(C=C2Cl)N3C(=O)NC(=O)C(=N3)C(=O)N)Cl)Cl
Molecular Formula: C18H10Cl3N5O3
Molecular Weight: 450.66

Diclazuril 6-Carboxamide

CAS No.: 1797132-12-7

Cat. No.: VC0032031

Molecular Formula: C18H10Cl3N5O3

Molecular Weight: 450.66

* For research use only. Not for human or veterinary use.

Diclazuril 6-Carboxamide - 1797132-12-7

Specification

CAS No. 1797132-12-7
Molecular Formula C18H10Cl3N5O3
Molecular Weight 450.66
IUPAC Name 2-[3,5-dichloro-4-[(4-chlorophenyl)-cyanomethyl]phenyl]-3,5-dioxo-1,2,4-triazine-6-carboxamide
Standard InChI InChI=1S/C18H10Cl3N5O3/c19-9-3-1-8(2-4-9)11(7-22)14-12(20)5-10(6-13(14)21)26-18(29)24-17(28)15(25-26)16(23)27/h1-6,11H,(H2,23,27)(H,24,28,29)
Standard InChI Key FNWDAHDIUYWFPV-UHFFFAOYSA-N
SMILES C1=CC(=CC=C1C(C#N)C2=C(C=C(C=C2Cl)N3C(=O)NC(=O)C(=N3)C(=O)N)Cl)Cl

Introduction

Chemical Structure and Properties

Diclazuril 6-Carboxamide, also known by its IUPAC name 2-(3,5-dichloro-4-((4-chlorophenyl)cyanomethyl)phenyl)-3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazine-6-carboxamide, is characterized by a complex structure featuring multiple chlorine substituents and a triazine ring system. This compound has several synonyms, including (RS)-2-[3,5-Dichloro-4-[(4-chlorophenyl)cyanomethyl]phenyl]-3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazine-6-carboxamide and DICLAZURIL IMPURITY C .

Physical and Chemical Properties

PropertyValueReference
CAS Number1797132-12-7
Molecular FormulaC18H10Cl3N5O3
Molecular Weight450.66 g/mol
Physical StateSolid (neat)
Structure ClassificationTriazine derivative

The compound contains a triazine ring with dioxo groups, a carboxamide moiety, and multiple chlorine substituents, which contribute to its biological activity. The presence of the cyanomethyl group and the chlorophenyl moiety are also structural features that potentially influence its pharmacological properties .

Relationship to Diclazuril and Related Compounds

Diclazuril 6-Carboxamide is classified as a metabolite and impurity of Diclazuril, a well-known antiparasitic drug used in veterinary medicine . Diclazuril itself is primarily employed as an anticoccidial agent in poultry and livestock, showing efficacy against parasitic protozoa that cause diseases such as coccidiosis.

Related Derivatives

Several related compounds have been identified and studied in the scientific literature:

  • Diclazuril 6-Carboxylic Acid (CAS: 862243-46-7) - Another metabolite of Diclazuril with the molecular formula C18H9Cl3N4O4 and molecular weight of 451.6 g/mol .

  • Diclazuril 6-Carboxylic Acid Butyl Ester (CAS: 1798004-50-8) - An esterified derivative with the molecular formula C22H17Cl3N4O4 and molecular weight of 507.7 g/mol .

  • N,2-bis(3,5-dichloro-4-((4-chlorophenyl)cyanomethyl)phenyl)-3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazine-6-carboxamide (CAS: 1796928-69-2) - A more complex derivative also known as DICLAZURIL IMPURITY I .

These related compounds are part of a broader family of derivatives that share structural similarities with Diclazuril and may exhibit related biological activities .

Research Methodologies and Applications

In Vitro Studies

Most investigations involving Diclazuril 6-Carboxamide have been conducted through in vitro studies using isolated cells or tissues under controlled laboratory conditions. These studies have provided preliminary insights into the compound's potential antiparasitic activity and its mechanism of action.

Analytical Methods

From the available literature, it appears that high-performance liquid chromatography (HPLC) has been employed for the determination of Diclazuril and its metabolites, including potentially Diclazuril 6-Carboxamide, in various matrices . One study specifically mentioned the determination of residual enantiomers of Diclazuril in chicken edible tissues using HPLC .

Research Applications

Current Status and Future Perspectives

Future Research Directions

The structural similarity of Diclazuril 6-Carboxamide to Diclazuril suggests its potential as a starting point for developing new antiparasitic drugs. By modifying its structure, researchers aim to create new compounds with improved potency, selectivity, or other desirable properties.

Future research may focus on:

  • Elucidating the precise mechanism of action of Diclazuril 6-Carboxamide and related compounds.

  • Investigating its efficacy against a broader range of parasitic organisms, particularly those closely related to coccidial parasites.

  • Exploring structure-activity relationships to develop more potent derivatives.

  • Evaluating its potential applications beyond veterinary medicine, possibly extending to human parasitic infections.

Challenges and Limitations

The development of Diclazuril 6-Carboxamide and related compounds as therapeutic agents faces several challenges, including:

  • Limited understanding of their precise mechanism of action.

  • Potential issues related to pharmacokinetics, bioavailability, and toxicity.

  • The emergence of resistance among target parasites.

  • Regulatory hurdles associated with the approval of new veterinary drugs.

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